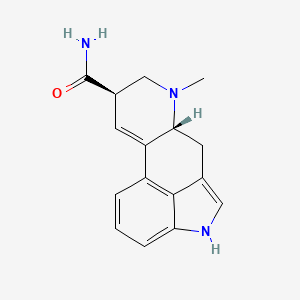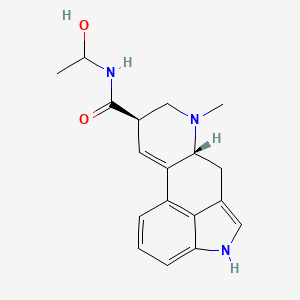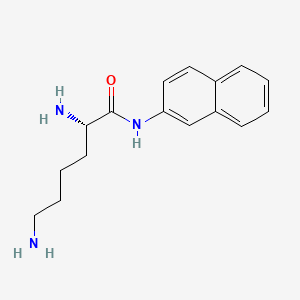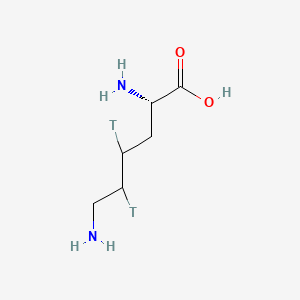
M1001
Overview
Description
M1001 is a chemical compound known for its role as a weak hypoxia-inducible factor-2 alpha (HIF-2α) agonist. It binds to the HIF-2α PAS-B domain with a dissociation constant (Kd) of 667 nanomolar. This compound is primarily used in scientific research, particularly in the study of chronic kidney disease and other conditions related to hypoxia .
Mechanism of Action
Target of Action
M1001, also known as 3-((2-(Pyrrolidin-1-yl)phenyl)amino)benzo[d]isothiazole 1,1-dioxide or N-[2-(pyrrolidin-1-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide, primarily targets AMPK, FOXO1, HNF4A, and STAT3 . These targets play crucial roles in various biological processes:
Mode of Action
This compound interacts with its targets by acting as a regulator. It functions as an AMPK regulator, a FOXO1 expression regulator, and an HNF4A regulator
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. For instance, the activation of AMPK can influence metabolic pathways, including glucose uptake and fatty acid oxidation. The regulation of FOXO1 and HNF4A can impact pathways related to apoptosis, cell cycle regulation, oxidative stress resistance, and lipid metabolism .
Pharmacokinetics
The pyrrolidine ring present in the compound is known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . These properties could potentially influence the bioavailability of this compound.
Result of Action
It has been shown to be a protective compound against bleomycin-induced pulmonary telomeric damage and senescence . This suggests that this compound may have potential therapeutic applications in conditions related to aging and pulmonary diseases.
Biochemical Analysis
Biochemical Properties
M1001 interacts with the HIF-2α PAS-B domain . It shows properties of a weak agonist and can reduce the binding of VHL to HIF-2α . These interactions play a crucial role in the biochemical reactions involving this compound.
Cellular Effects
In vitro studies have shown that this compound treatment increases the expression of HIF-2 target genes in 786-O cells . This suggests that this compound can influence cell function, including impact on cell signaling pathways and gene expression.
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the HIF-2α PAS-B domain . This binding interaction results in the activation of HIF-2α, leading to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of M1001 involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route is proprietary and typically involves the use of organic solvents and reagents under controlled conditions. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped with advanced chemical synthesis equipment. The process involves scaling up the laboratory synthesis methods while ensuring consistency, purity, and safety. The production is conducted under stringent quality control measures to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions: M1001 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
M1001 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study hypoxia-inducible factors and their interactions.
Biology: Investigated for its role in cellular responses to low oxygen levels.
Medicine: Explored for potential therapeutic applications in chronic kidney disease and other hypoxia-related conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting hypoxia pathways
Comparison with Similar Compounds
M1002: An analog of M1001 with improved efficacy.
PT2399: Another HIF-2α agonist with similar binding properties.
PHD-IN-2: A potent prolyl hydroxylase domain antagonist with applications in hypoxia research.
Uniqueness of this compound: this compound is unique due to its specific binding affinity to the HIF-2α PAS-B domain and its role as a weak agonist. This makes it particularly useful in research settings where modulation of HIF-2α activity is required without strong activation .
Properties
IUPAC Name |
1,1-dioxo-N-(2-pyrrolidin-1-ylphenyl)-1,2-benzothiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-23(22)16-10-4-1-7-13(16)17(19-23)18-14-8-2-3-9-15(14)20-11-5-6-12-20/h1-4,7-10H,5-6,11-12H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONXCUOJVJLTIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC3=NS(=O)(=O)C4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3S,4R,6R,8S,9S,10R,11R,14S,15R)-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecane-2,3,4,10,15-pentol](/img/structure/B1675747.png)












